molecular formula C6H6Cl2N2O2 B6318063 Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate CAS No. 109056-69-1

Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B6318063
CAS No.: 109056-69-1
M. Wt: 209.03 g/mol
InChI Key: JGWUKLWWPAQAIJ-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C₆H₆Cl₂N₂O₂ and a molecular weight of 209.03 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3,5-dichloro-1-methyl-1H-pyrazole with methyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazoles with various functional groups.

    Hydrolysis: The major product is 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid.

    Oxidation and Reduction: Products vary depending on the specific oxidizing or reducing agent used.

Scientific Research Applications

Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate
  • Methyl 5-aminosulfonyl-3-chloro-1-methyl-1H-pyrazole-4-carboxylate
  • Methyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms at positions 3 and 5 of the pyrazole ring enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

methyl 3,5-dichloro-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2/c1-10-5(8)3(4(7)9-10)6(11)12-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWUKLWWPAQAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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